
4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine
Overview
Description
4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine is a useful research compound. Its molecular formula is C24H21N3 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis : The crystal structures of related compounds such as 2,4,6-trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene demonstrate the stability of these structures, which is crucial for their application in materials science and molecular engineering (Arockia Samy & Alexander, 2012).
Sensing Materials : A study on coordination polymers based on zwitterion ligands and d10 metal ions, including those derived from similar compounds, indicates their potential as multi-functional luminescent sensing materials for selective and recyclable sensing of nitrobenzene, Fe3+ ion, and HSO4− anion through fluorescence quenching (Wang et al., 2018).
Molecular Electronics : 2,4,6-Tridehydropyridine, a structurally related molecule, has been studied for its electronic properties, showing a nearly zero singlet-triplet energy gap, which is relevant for molecular electronics and photonics applications (Manohar, Koziol, & Krylov, 2009).
Metal-Organic Frameworks (MOFs) : Research on highly connected MOFs with 1,1',1''-(2,4,6-trimethylbenzene-1,3,5-triyl) tris(methylene)tripyridinium-4-olate (TTP) reveals their applications in anion exchange and luminescent properties, which are significant for gas storage, separation, and sensing technologies (Yang et al., 2011).
Catalysis : Metallogels derived from silver coordination polymers of C3-symmetric tris(pyridylamide) tripodal ligands, which are similar in structure, can produce silver nanoparticles and catalyze the reduction of 4-nitrophenolate to 4-aminophenolate, indicating their potential in catalysis (Paul, Sarkar, & Dastidar, 2015).
Dielectric Anisotropy : A study on the dielectric properties of a homochiral trinuclear nickel(II) complex, which is structurally related, shows significant dielectric anisotropy, suggesting its application in electronic and optical materials (Fu et al., 2007).
properties
IUPAC Name |
4-(2,4,6-trimethyl-3,5-dipyridin-4-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c1-16-22(19-4-10-25-11-5-19)17(2)24(21-8-14-27-15-9-21)18(3)23(16)20-6-12-26-13-7-20/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXMOBBDEOKAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=NC=C2)C)C3=CC=NC=C3)C)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tripyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8196446.png)




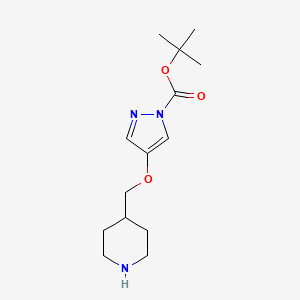

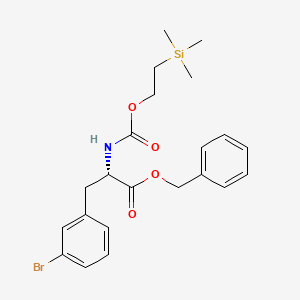
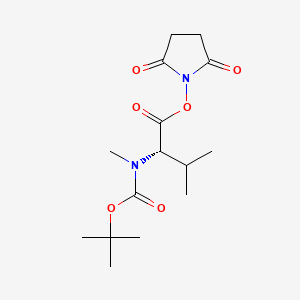
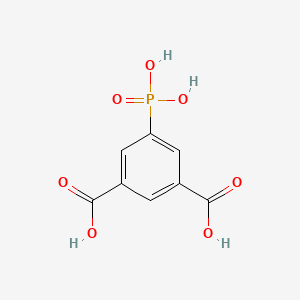
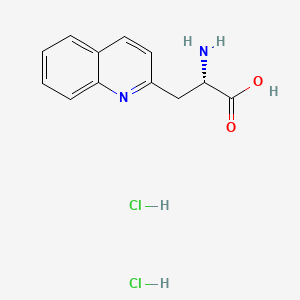
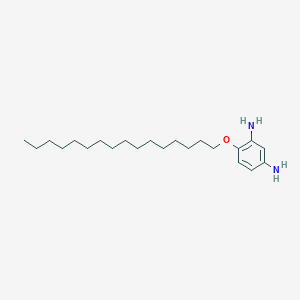

![[1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 4'',6'-diamino-5',5''-bis(4-carboxyphenyl)-](/img/structure/B8196531.png)